molecular formula C16H14N4O B2502359 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone CAS No. 1796946-73-0

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone

Cat. No.: B2502359
CAS No.: 1796946-73-0
M. Wt: 278.315
InChI Key: WBZSMDHDBZAJHP-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone is a complex organic compound that features a unique combination of pyrido[4,3-d]pyrimidine and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine ring system.

    Indole Functionalization: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone is unique due to its combination of pyrido[4,3-d]pyrimidine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research, distinguishing it from other similar compounds.

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

The compound consists of a pyrido-pyrimidine core fused with an indole moiety. Its molecular formula is C16H14N4OC_{16}H_{14}N_4O, and it features a complex arrangement that may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the potential of dihydropyrido-pyrimidine derivatives as antitumor agents . For instance, compounds with similar structures have been shown to act as tyrosine kinase inhibitors, which are critical in cancer cell signaling pathways. In particular, research indicates that modifications to the core structure can enhance cytotoxicity against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer) cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
B2H197515.629 ± 1.03
B8A5490.297 ± 0.024
B9A5490.440 ± 0.039

Anti-inflammatory Properties

In addition to antitumor effects, compounds related to This compound have demonstrated significant anti-inflammatory activity . For example, certain derivatives showed an inhibition rate of up to 70.7% in inflammation models compared to standard anti-inflammatory drugs like ibuprofen . This suggests that the compound may modulate inflammatory pathways effectively.

Table 2: Anti-inflammatory Activity Comparison

Compound% Inhibition (vs Ibuprofen)
Compound A49.5%
Compound B70.7%
Ibuprofen86.4%

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Tyrosine Kinase Inhibition : As noted in antitumor studies, the ability to inhibit tyrosine kinases may disrupt signaling pathways essential for tumor growth and survival.
  • Modulation of Inflammatory Mediators : Compounds may reduce the production of pro-inflammatory cytokines or inhibit pathways such as NF-kB that are central to inflammation.
  • Oxidative Stress Reduction : Some studies suggest that these compounds may also reduce oxidative stress markers, contributing to their protective effects against cellular damage.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of pyrido-pyrimidines and evaluated their biological activities through various assays. The results indicated that specific substitutions on the pyrimidine ring significantly affected both anti-inflammatory and antitumor activities .

Case Study 2: Clinical Relevance

A clinical trial investigating a related compound demonstrated promising results in reducing tumor size in patients with advanced malignancies, reinforcing the potential therapeutic application of this chemical class .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(12-1-2-14-11(7-12)3-5-18-14)20-6-4-15-13(9-20)8-17-10-19-15/h1-3,5,7-8,10,18H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZSMDHDBZAJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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